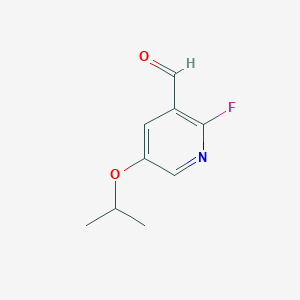

2-Fluoro-5-isopropoxynicotinaldehyde

Description

2-Fluoro-5-isopropoxynicotinaldehyde (CAS: 40630-71-5) is a fluorinated nicotinaldehyde derivative featuring a pyridine backbone substituted with a fluoro group at position 2 and an isopropoxy group at position 3. The aldehyde functional group at position 4 makes it a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Notably, this compound has been discontinued in commercial catalogs, limiting its current availability for research and industrial applications .

The isopropoxy group contributes steric bulk and moderate electron-donating effects, while the fluorine atom introduces electronegativity, influencing reactivity and stability.

Properties

IUPAC Name |

2-fluoro-5-propan-2-yloxypyridine-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO2/c1-6(2)13-8-3-7(5-12)9(10)11-4-8/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQZHEJWWVHZWGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC(=C(N=C1)F)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-isopropoxynicotinaldehyde typically involves the following steps:

Starting Material: The synthesis begins with nicotinaldehyde as the starting material.

Fluorination: The hydrogen atom at the 2-position of the pyridine ring is replaced by a fluorine atom using a fluorinating agent such as Selectfluor.

Isopropoxylation: The hydrogen atom at the 5-position is replaced by an isopropoxy group through a nucleophilic substitution reaction using isopropyl alcohol and a suitable base like sodium hydride.

Industrial Production Methods

Industrial production methods for 2-Fluoro-5-isopropoxynicotinaldehyde may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-isopropoxynicotinaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: 2-Fluoro-5-isopropoxynicotinic acid.

Reduction: 2-Fluoro-5-isopropoxynicotinyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Fluoro-5-isopropoxynicotinaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of new materials and as a building block for various chemical products.

Mechanism of Action

The mechanism of action of 2-Fluoro-5-isopropoxynicotinaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their function. The fluorine atom can enhance the compound’s stability and bioavailability, while the isopropoxy group can influence its lipophilicity and membrane permeability.

Comparison with Similar Compounds

2-Fluoro-5-methylisonicotinaldehyde (CAS: 1227512-02-8)

This compound shares the pyridine core and fluoro substituent at position 2 but replaces the isopropoxy group with a methyl group at position 4. Key differences include:

- Electronic Effects : Methyl is a weaker electron-donating group compared to isopropoxy, which may lower the electron density at the pyridine ring.

- Applications : The methyl derivative is more readily available (e.g., via suppliers like Chemlyte Solutions) and may exhibit distinct reactivity in condensation or nucleophilic addition reactions .

5-Fluoro-2-nitrobenzaldehyde

This benzaldehyde derivative (mentioned in ) substitutes fluorine at position 5 and a nitro group at position 2. Key distinctions:

- Aromatic System : The benzene ring lacks the nitrogen atom present in nicotinaldehyde, reducing basicity and altering electronic distribution.

- Substituent Effects : The nitro group is strongly electron-withdrawing, deactivating the aromatic ring and making the aldehyde more electrophilic compared to the isopropoxy-substituted nicotinaldehyde.

- Reactivity : Likely more reactive in electrophilic substitution but less versatile in coordination chemistry due to the absence of a pyridine nitrogen .

2-Fluoro-5-nitrophenylisocyanide (CAS: Not provided)

While structurally distinct (isocyanide functional group instead of aldehyde), this compound shares a fluorinated aromatic system. Differences include:

- Functional Group : Isocyanides are highly reactive in multicomponent reactions (e.g., Ugi reaction), whereas aldehydes are common in condensation and oxidation processes.

- Electronic Profile : The nitro group enhances electrophilicity, but the isocyanide’s electron-rich nature contrasts with the aldehyde’s electrophilic carbonyl .

Comparative Data Table

Research Findings and Implications

- Steric vs. Electronic Effects : The isopropoxy group in 2-Fluoro-5-isopropoxynicotinaldehyde may hinder reactions requiring proximity to the pyridine nitrogen, whereas the methyl analog’s smaller substituent facilitates such interactions .

- Reactivity in Synthesis: Nitro-substituted benzaldehydes (e.g., 5-Fluoro-2-nitrobenzaldehyde) are more electrophilic, favoring reactions like Knoevenagel condensations, while pyridine-based aldehydes may excel in metal-catalyzed cross-couplings .

- Commercial Availability : The discontinuation of 2-Fluoro-5-isopropoxynicotinaldehyde underscores the need for synthetic alternatives, such as its methyl derivative or nitrobenzaldehyde analogs .

Biological Activity

2-Fluoro-5-isopropoxynicotinaldehyde is a fluorinated derivative of nicotinaldehyde, characterized by its unique molecular structure and potential biological activities. This compound has garnered attention in medicinal chemistry due to its implications in various therapeutic areas, particularly in cancer treatment and antimicrobial applications.

Chemical Structure and Properties

- Molecular Formula : CHFNO

- Molecular Weight : 183.18 g/mol

- Functional Groups : Contains an aldehyde group, a fluorine atom, and an isopropoxy group.

The presence of the fluorine atom at the 2-position of the pyridine ring and the isopropoxy group at the 5-position significantly influences the compound's reactivity and biological activity. The fluorine enhances stability and bioavailability, while the isopropoxy group affects lipophilicity and membrane permeability.

The biological activity of 2-Fluoro-5-isopropoxynicotinaldehyde can be attributed to its ability to interact with specific molecular targets:

- Covalent Bond Formation : The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their function.

- Inhibition of Glycolysis : Similar to other fluorinated compounds, it may inhibit glycolytic pathways, a promising target for cancer therapy .

Anticancer Properties

Recent studies have indicated that fluorinated derivatives can effectively inhibit glycolysis in cancer cells. For instance, modifications at the C-2 position with halogens have shown enhanced cytotoxic effects against aggressive cancers like glioblastoma multiforme (GBM). These compounds demonstrate lower IC values under hypoxic conditions, indicating their potential as effective therapeutic agents .

Antimicrobial Activity

There is ongoing research into the antimicrobial properties of 2-Fluoro-5-isopropoxynicotinaldehyde. Preliminary findings suggest that similar compounds exhibit significant inhibitory effects against various bacterial strains, making them candidates for further development in antimicrobial therapies.

Case Studies

-

Fluorinated Derivatives Against GBM :

- A study synthesized several halogenated analogs of 2-deoxy-D-glucose, including derivatives like 2-Fluoro-5-isopropoxynicotinaldehyde.

- Results indicated that these compounds effectively inhibit hexokinase activity, a key enzyme in glycolysis, leading to reduced tumor growth in vitro.

-

Antimicrobial Screening :

- Various derivatives were screened for their ability to inhibit bacterial growth. Compounds similar to 2-Fluoro-5-isopropoxynicotinaldehyde demonstrated promising results against both Gram-positive and Gram-negative bacteria.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 2-Fluoro-5-isopropoxynicotinaldehyde | Isopropoxy group | Anticancer, antimicrobial |

| 2-Fluoro-5-methoxynicotinaldehyde | Methoxy group | Moderate anticancer activity |

| 2-Fluoro-5-ethoxynicotinaldehyde | Ethoxy group | Limited antimicrobial effects |

| 2-Fluoro-5-propoxynicotinaldehyde | Propoxy group | Similar activity profile |

The unique combination of functional groups in 2-Fluoro-5-isopropoxynicotinaldehyde provides distinct properties that enhance its biological efficacy compared to its analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.